![molecular formula C23H27NO2 B13402470 1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate](/img/structure/B13402470.png)
1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate is a chemical compound with the molecular formula C23H27NO2 and a molecular weight of 349.47 g/mol. It is an intermediate in the synthesis of Homoallylglycine, a glycine derivative that displays translational activity in Escherichia coli.
Vorbereitungsmethoden
The synthesis of 1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate involves several steps. One common method includes the reaction of tert-butyl 2-amino-5-hexenoate with diphenylmethanone under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including amino acids and peptides.
Biology: The compound is utilized in the study of translational activity in Escherichia coli, providing insights into protein synthesis and gene expression.
Medicine: Research on this compound contributes to the development of new pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. For example, in Escherichia coli, it affects the translational machinery, leading to changes in protein synthesis.
Vergleich Mit ähnlichen Verbindungen
1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate can be compared with similar compounds such as:
tert-Butyl 2-[(diphenylmethylene)amino]acetate: This compound has a similar structure but differs in the length of the carbon chain and the position of the double bond.
N-(Diphenylmethylene)glycine tert-butyl ester: Another related compound with a different functional group arrangement and molecular weight.
The uniqueness of this compound lies in its specific structure, which allows it to participate in unique chemical reactions and exhibit distinct biological activities.
Eigenschaften
Molekularformel |
C23H27NO2 |
|---|---|
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
tert-butyl 2-(benzhydrylideneamino)hex-5-enoate |
InChI |
InChI=1S/C23H27NO2/c1-5-6-17-20(22(25)26-23(2,3)4)24-21(18-13-9-7-10-14-18)19-15-11-8-12-16-19/h5,7-16,20H,1,6,17H2,2-4H3 |
InChI-Schlüssel |
LTTOBWYPNNXGBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CCC=C)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


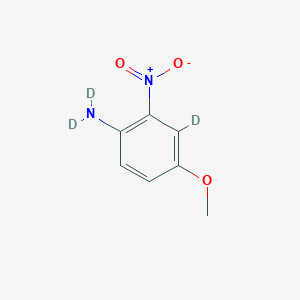
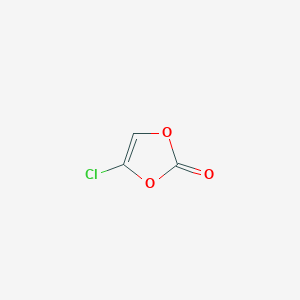
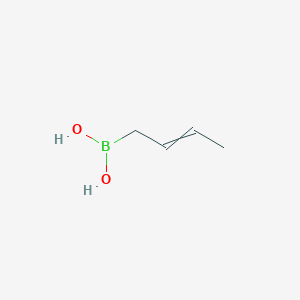





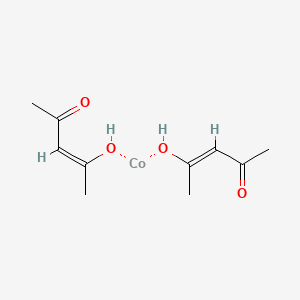
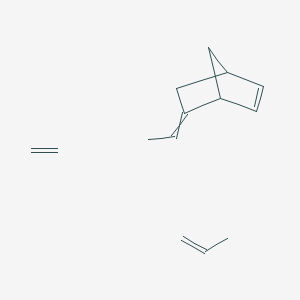
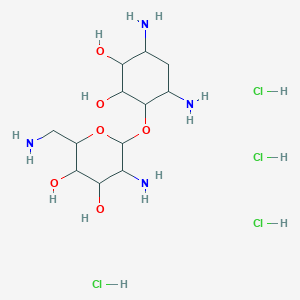
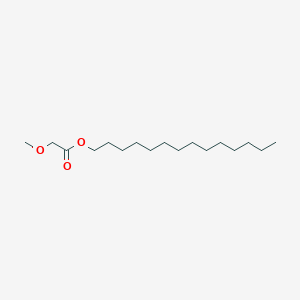
![23-Amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid;dihydrate](/img/structure/B13402461.png)
![1-[4-(4-Benzyl-piperazin-1-YL)-phenyl]-ethylamine](/img/structure/B13402475.png)
